Product packaging for Carbanide;manganese(2+)(Cat. No.:CAS No. 89612-54-4)

Carbanide;manganese(2+)

Cat. No.: B14380037
CAS No.: 89612-54-4
M. Wt: 69.973 g/mol
InChI Key: JIPUPZCPBMJNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Manganese(II) in Contemporary Inorganic and Organometallic Chemistry

Manganese(II) holds a unique position in modern chemistry. Its d5 electronic configuration typically results in high-spin complexes, which are of significant interest in the field of molecular magnetism. researchgate.netresearchgate.netresearchgate.net The lability of Mn(II) complexes and its ability to adopt various coordination geometries, from four- to eight-coordinate, make it a versatile center for catalytic applications and as a structural and functional model for active sites in metalloenzymes. researchgate.netrsc.orguniversiteitleiden.nl In organometallic chemistry, the reactivity of organomanganese(II) compounds is notable for its significant ionic character, drawing comparisons to organomagnesium and organozinc reagents.

Overview of Carbamate (B1207046), Carbamide (Urea), and Carbonate Ligands in Manganese(II) Complexation

Carbamate (R2NCO2-), carbamide (urea, (NH2)2CO), and carbonate (CO32-) ligands are all oxygen-donor ligands that can chelate to manganese(II) in various modes. Carbamates, typically formed from the reaction of a secondary amine with carbon dioxide, are known to form multinuclear manganese(II) complexes. rsc.org Urea (B33335) and its derivatives can coordinate to manganese(II) through the carbonyl oxygen, leading to the formation of both octahedral and tetrahedral complexes. nih.gov The carbonate ligand can bind to manganese(II) in both monodentate and bidentate fashions and is a key component of the naturally occurring mineral rhodochrosite (MnCO3). wikipedia.org

Historical Context and Evolution of Research in Manganese(II) Carbamate, Carbamide, and Carbonate Systems

The study of simple manganese(II) salts and their aqueous chemistry has a long history. However, detailed investigations into the coordination chemistry of manganese(II) with specific ligands like carbamates, carbamides, and carbonates have evolved more recently. Early studies in the mid-20th century focused on the fundamental properties and reactions of manganese compounds. For instance, the synthesis of organomanganese(II) compounds was first reported in 1937. The exploration of manganese(II) coordination complexes with nitrogen and oxygen donor ligands gained momentum in the latter half of the 20th century, driven by an interest in their magnetic and spectroscopic properties. ias.ac.in

Research into manganese(II) carbamate complexes saw significant progress with the structural characterization of a hexameric N,N-diethylcarbamato complex, revealing the ability of these ligands to form polynuclear structures. rsc.org The study of manganese(II) urea complexes has been advanced by thermodynamic studies that have quantified the stability and determined the geometry of the resulting species in solution. nih.gov The understanding of manganese(II) carbonate chemistry is well-established, with the crystal structure of rhodochrosite being a foundational point of reference. wikipedia.org Modern research continues to explore the subtleties of these systems, including the role of bicarbonate in the formation of aqueous manganese(II) complexes and the thermal decomposition pathways of these materials. researchgate.net

Detailed Research Findings

Manganese(II) Carbamate Complexes

The reaction of manganocene, [Mn(cp)2] (where cp = η5-C5H5), with carbon dioxide and a secondary amine (NHR2) in an organic solvent provides a synthetic route to manganese(II) carbamato complexes of the general formula [{Mn(O2CNR2)2}n]. rsc.org A notable example is the N,N-diethylcarbamato complex, which has been structurally characterized by X-ray diffraction.

Table 1: Crystallographic Data for [Mn6(O2CNEt2)12] rsc.org

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)18.546(3)
b (Å)19.287(3)
c (Å)24.877(3)
β (°)95.38(2)

The structure of this complex is a hexamer, [Mn6(O2CNEt2)12], containing four five-coordinated manganese(II) atoms linked by bridging carbamato ligands. rsc.org These complexes have shown reactivity towards electrophiles, with reactions occurring regioselectively at either the oxygen or nitrogen atom of the carbamato ligand. rsc.org

Manganese(II) Carbamide (Urea) Complexes

The complexation of manganese(II) with urea has been studied in N,N-dimethylformamide (DMF) using titration calorimetry. These studies have revealed the formation of a series of complexes: [Mn(ur)]2+, [Mn(ur)2]2+, and [Mn(ur)4]2+. nih.gov

Table 2: Thermodynamic and Structural Data for Manganese(II)-Urea Complexes in DMF nih.gov

ComplexCoordination Geometry
[Mn(ur)]2+Six-coordinate octahedral
[Mn(ur)2]2+Six-coordinate octahedral
[Mn(ur)4]2+Four-coordinate tetrahedral

The stepwise formation of these complexes is accompanied by changes in the coordination geometry of the manganese(II) ion, from octahedral to tetrahedral as the number of coordinated urea ligands increases. nih.gov Infrared spectroscopic studies of related manganese(II) complexes with semicarbazones and thiosemicarbazones, which also contain a carbamide-like moiety, show that coordination typically occurs through the oxygen or sulfur atom and the hydrazinic nitrogen atom. ias.ac.in

Manganese(II) Carbonate and Bicarbonate Complexes

Manganese(II) carbonate (MnCO3) is a well-known compound that occurs naturally as the mineral rhodochrosite. It adopts a calcite-type crystal structure. wikipedia.org

Table 3: Properties of Manganese(II) Carbonate wikipedia.org

PropertyValue
Chemical FormulaMnCO3
Molar Mass114.95 g/mol
AppearancePale pink solid
Crystal StructureHexagonal-rhombohedral
Decomposition Temp.200–300 °C

Industrially, manganese(II) carbonate is produced by treating aqueous solutions of manganese(II) salts with an alkali metal carbonate. researchgate.net The thermal decomposition of MnCO3 proceeds through the formation of various manganese oxides. researchgate.net

In aqueous solutions containing bicarbonate, manganese(II) forms both 1:1 and 1:2 complexes. rsc.org Spectroscopic studies have shown that in the 1:2 complex, one bicarbonate ligand coordinates in a bidentate fashion. The formation of these complexes involves the displacement of coordinated water molecules. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3Mn+ B14380037 Carbanide;manganese(2+) CAS No. 89612-54-4

Properties

CAS No.

89612-54-4

Molecular Formula

CH3Mn+

Molecular Weight

69.973 g/mol

IUPAC Name

carbanide;manganese(2+)

InChI

InChI=1S/CH3.Mn/h1H3;/q-1;+2

InChI Key

JIPUPZCPBMJNNH-UHFFFAOYSA-N

Canonical SMILES

[CH3-].[Mn+2]

Origin of Product

United States

Synthetic Methodologies for Manganese Ii Carbamate, Carbamide, and Carbonate Complexes

Direct Synthesis Approaches for Manganese(II) Carbonate Formation

Precipitation Reactions from Manganese(II) Salts and Carbonate Sources

The direct precipitation of manganese(II) carbonate (MnCO3) is a common and straightforward synthetic method. This approach typically involves the reaction of a soluble manganese(II) salt with a carbonate source in an aqueous solution.

One of the most widely used methods is the reaction of manganese(II) nitrate (B79036) with ammonia (B1221849) and carbon dioxide. This reaction leads to the precipitation of a faintly pink solid, manganese(II) carbonate. wikipedia.org The net ionic equation for this precipitation from an aqueous solution is:

Mn²⁺(aq) + CO₃²⁻(aq) → MnCO₃(s) gauthmath.com

Another approach involves reacting a soluble manganese salt with a soluble metal carbonate. For instance, reacting manganese(II) chloride with sodium carbonate in an aqueous solution yields manganese(II) carbonate. google.com The reaction temperature is a critical parameter, with temperatures between 55°C and the boiling point of the reaction mass being optimal. google.comgoogle.com The pH of the reaction mixture should be maintained between 5.7 and 7.2 for efficient precipitation. google.comgoogle.com

Urea (B33335) Hydrolysis: A notable method for generating the carbonate source in situ is through the hydrolysis of urea. This process involves heating an aqueous solution of a manganese(II) salt and urea. The thermal decomposition of urea releases carbonate ions, which then react with the manganese(II) ions to form manganese(II) carbonate precipitate. This method allows for controlled precipitation and can influence the morphology of the resulting MnCO3 particles.

A patented process describes the production of crystalline manganese(II) carbonate from manganese ores through a cyclic process involving ammonia and carbon dioxide. In this method, manganous oxide is leached with an aqueous solution of ammonia and an ammonium (B1175870) salt. The subsequent treatment with carbon dioxide forms a complex carbamate (B1207046), which upon heating or dilution, precipitates manganese(II) carbonate. google.com The precipitation can be effectively carried out in closed vessels at elevated temperatures and pressures, which reduces the reaction time. google.com

Precursor 1Precursor 2SolventTemperature (°C)ProductReference
Manganese(II) nitrateAmmonia, Carbon dioxideWaterRoom TemperatureManganese(II) carbonate wikipedia.org
Manganese(II) chlorideSodium carbonateWater55 - BoilingManganese(II) carbonate google.com
Manganous oxideAmmonia, Ammonium salt, CO2WaterElevatedManganese(II) carbonate google.com
Manganese(II) sulfate (B86663)Ammonium bicarbonateWater30Manganese(II) carbonate mdpi.com

Synthesis of Manganese(II) Carbamate and Carbamide Coordination Complexes

The synthesis of manganese(II) complexes with carbamate and urea (carbamide) derivatives as ligands allows for the creation of a wide array of coordination compounds with tailored properties.

Ligand-Based Synthesis Strategies (e.g., Schiff Base Condensation)

Schiff base ligands are versatile building blocks for constructing manganese(II) complexes. These ligands are typically synthesized through the condensation reaction of a primary amine and an aldehyde or ketone. The resulting imine-containing ligand can then be coordinated to a manganese(II) center.

For example, Schiff base ligands have been prepared by the condensation of 2-pyridinecarboxaldehyde (B72084) with p-substituted anilines. digitellinc.com These ligands were then used to synthesize Mn(II) complexes with the general formula Mn(ppaR)2Cl2, where ppaR is (phenyl)-pyridine-2-ylmethylene-amine. digitellinc.com Similarly, dibasic and tetrabasic Schiff base ligands have been prepared from the condensation of ethylenediamine (B42938) or trimethylenediamine with substituted benzopyran-4-ones. nih.gov These have been used to create both mononuclear and binuclear Mn(II) complexes. nih.gov The stoichiometry of the resulting complexes, either 1:1 or 2:1 (metal:ligand), depends on the nature of the Schiff base ligand. nih.gov

Another example involves the synthesis of a bidentate Schiff base ligand from the condensation of ethylenediamine and 4-chloro N-phenyl formamide (B127407). This ligand was then reacted with manganese(II) acetate (B1210297) in methanol (B129727) to yield a light pink crystalline complex, [(C16H16Cl2N4)2Mn(OAc)2]. nih.govfrontiersin.org

Amine ComponentCarbonyl ComponentResulting Ligand TypeMn(II) Complex Stoichiometry (M:L)Reference
p-Substituted anilines2-PyridinecarboxaldehydeBidentate (ppaR)1:2 digitellinc.com
Ethylenediamine6-Formyl-7-hydroxy-5-methoxy-2-methylbenzopyran-4-oneTetradentate (H2La)1:1 nih.gov
Ethylenediamine6-Formyl-5,7-dihydroxy-2-methylbenzopyran-4-oneTetrabasic (H4La)2:1 nih.gov
Ethylenediamine4-Chloro N-phenyl formamideBidentate1:2 nih.govfrontiersin.org

Metal-Ligand Assembly Techniques utilizing Carbamate and Urea Derivatives

The direct reaction of a manganese(II) salt with a pre-formed carbamate or urea derivative is a common method for synthesizing these coordination complexes. The carbamato ligand (R2NCO2-) is typically formed from the reaction of carbon dioxide with a primary or secondary amine. nih.gov These ligands usually act as O-donors to the metal center. nih.gov

For instance, N,N-dialkylcarbamato complexes of manganese(II) have been synthesized. nih.gov The reaction of Mn(II) salts with dithiocarbamate (B8719985) ligands has also been explored. unife.itmdpi.com It was found that under oxygen-free conditions, the Mn(II) complex MnL2 (where L = diethyldithiocarbamate) is formed. unife.itmdpi.com However, in the presence of atmospheric oxygen, this complex can be oxidized to a Mn(III) species. unife.itmdpi.comresearchgate.net

The synthesis of urea derivatives can be achieved through a manganese-catalyzed dehydrogenative coupling process using diamines and methanol. researchgate.net This method is atom-economic and produces hydrogen gas as the only byproduct. researchgate.net

Rational Design and Preparation of Manganese(II) Pincer Complexes for Specific Applications

Pincer ligands are tridentate ligands that bind to a metal center in a meridional fashion. The rational design of manganese pincer complexes has led to the development of catalysts for a variety of chemical transformations.

For example, PNNH-pincer Mn catalysts have been designed for the efficient and selective upcycling of polyesters from plastic waste. researchgate.net Another study describes the synthesis of manganese PCP pincer complexes via a solvothermal oxidative addition methodology. rsc.org The reaction of [Mn2(CO)10] with PCP ligands resulted in the formation of Mn(I) PCP pincer complexes. rsc.org

A stable manganese pincer catalyst has been developed for the selective dehydrogenation of methanol to hydrogen and carbon dioxide. nih.gov This catalyst demonstrated excellent long-term stability with a high turnover number. nih.gov Furthermore, mixed-donor pincer-ligated Mn(II) complexes of the type (tBu2PN³NPyz)MnX2 (X = Cl, Br, I) have been synthesized and characterized. researchgate.net These complexes have shown catalytic activity in the chemoselective transfer hydrogenation of C=C bonds in α,β-unsaturated ketones. researchgate.net

Solvent Effects and Reaction Condition Optimization in Complex Synthesis

The choice of solvent and the optimization of reaction conditions are crucial for controlling the structure and properties of the resulting manganese complexes.

The solvent can directly influence the coordination environment of the manganese(II) ion. For example, the reaction of Mn(CH3COO)2 with the ligand H2bhnq in different solvents (methanol, DMF, and DMSO) resulted in the formation of complexes with different nuclearities and structures, ranging from discrete binuclear and trinuclear complexes to one-dimensional polymers. rsc.orgresearchgate.net The solvation chemistry of Mn(II) has been studied in various solvents like water, methanol, DMSO, and acetonitrile, revealing different coordination geometries and bond distances. researchgate.net

Reaction conditions such as temperature, pH, and reactant concentrations must be carefully controlled to obtain the desired product. For instance, in the precipitation of manganese(II) carbonate, the temperature and pH significantly affect the precipitation efficiency and the properties of the final product. google.comgoogle.com In the synthesis of carbamates, the use of a catalyst and the optimization of its concentration can dramatically increase the yield. researchgate.net The development of automated systems combined with Bayesian optimization is a modern approach to expedite the optimization of reaction conditions. rsc.org

Advanced Structural Characterization and Spectroscopic Probing of Manganese Ii Carbamate, Carbamide, and Carbonate Complexes

X-ray Crystallography for Molecular and Crystal Structure Determination

Single-Crystal X-ray Diffraction Analysis of Coordination Geometry and Bonding

Single-crystal X-ray diffraction studies have revealed diverse coordination geometries for manganese(II) carbamide complexes. The coordination number and geometry are influenced by factors such as the nature of other coordinating ligands and the stoichiometry of the complex.

Manganese(II) ions in these complexes commonly exhibit a preference for octahedral coordination . For instance, in some complexes, the manganese(II) center is coordinated to multiple carbamide ligands and other co-ligands, resulting in a distorted octahedral geometry. nih.gov This arrangement involves the manganese ion at the center of an octahedron with ligands positioned at the vertices. The carbamide ligand typically coordinates to the manganese(II) ion through the oxygen atom of the carbonyl group.

While octahedral geometry is prevalent, other coordination numbers and geometries, such as five-coordinate (trigonal bipyramidal or square pyramidal) or even seven-coordinate, can occur depending on the steric and electronic properties of the ligands involved. nih.gov For example, the structure of decacarbonyldimanganese(0) features an octahedral arrangement around each manganese atom. sarthaks.comcollegedunia.comyoutube.com

The primary coordination sphere of manganese(II) hydroxido complexes supported by a tripodal ligand containing urea (B33335) groups shows a trigonal bipyramidal geometry. nih.gov In these structures, the manganese center is surrounded by a N4O donor set, with three anionic nitrogen atoms forming the trigonal plane and the apical positions occupied by an amine nitrogen and a hydroxido oxygen. nih.gov Upon oxidation to Mn(III), the Mn-O bond length contracts significantly, from 2.051(1) Å to 1.834(1) Å, which is consistent with the change in oxidation state. nih.gov

Table 1: Selected Bond Distances in Manganese(II/III)-Hydroxido Complexes
ComplexBondDistance (Å)Reference
[MnIIH2pout(OH)]2-Mn-O12.051(1) nih.gov
[MnIIIH2pout(OH)]-Mn-O11.834(1) nih.gov

Analysis of Intermolecular and Intramolecular Interactions

Beyond the primary coordination sphere, the crystal structures of manganese(II) carbamide complexes are often stabilized by a network of intermolecular and intramolecular interactions, with hydrogen bonding playing a crucial role. mdpi.comrsc.org The amide (N-H) groups of the carbamide ligands can act as hydrogen bond donors, forming hydrogen bonds with acceptor atoms on adjacent molecules, such as the carbonyl oxygen atoms.

These hydrogen bonding networks can lead to the formation of extended supramolecular architectures, influencing the packing of the molecules in the crystal lattice. researchgate.net In manganese(II) hydroxido complexes supported by a urea-containing tripodal ligand, intramolecular hydrogen bonds are observed between the urea N-H groups and the hydroxido ligand. nih.gov The average N···O distance in the Mn(II) complex is 2.910(2) Å, which shortens to 2.774(2) Å in the Mn(III) analogue, indicating a stronger interaction in the oxidized state. nih.gov A third intramolecular hydrogen bond is also present in the Mn(III) structure between the hydroxido ligand and a phosphinic group oxygen atom (2.685(2) Å). nih.gov

Vibrational Spectroscopy for Ligand Coordination Modes

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for probing the coordination of ligands to a metal center. Changes in the vibrational frequencies of the ligand upon complexation provide valuable information about the nature of the metal-ligand bond.

Fourier Transform Infrared (FT-IR) Spectroscopy for Carbonyl and Amide Linkages

In the FT-IR spectra of manganese(II) carbamide complexes, the most significant changes are typically observed for the vibrational modes associated with the carbonyl (C=O) and amide (N-H) groups of the carbamide ligand. researchgate.netnih.govnih.govnih.gov

The C=O stretching vibration, which appears as a strong band in the spectrum of free urea, generally shifts to a lower frequency (redshift) upon coordination to the manganese(II) ion. This shift is indicative of a weakening of the C=O bond due to the donation of electron density from the carbonyl oxygen to the metal center.

Conversely, the N-H stretching vibrations often shift to higher frequencies (blueshift) upon complexation. This can be attributed to an increase in the N-H bond strength as electron density is drawn away from the nitrogen atom towards the metal-coordinating oxygen atom. The magnitude of these shifts can provide qualitative information about the strength of the manganese-oxygen bond. In some manganese(II) complexes, the presence of metal-oxygen and metal-nitrogen stretching vibrations can be observed in the far-infrared region, providing direct evidence of coordination. nih.gov For a specific Mn(II) complex, bands corresponding to Mn-N and Mn-O stretches were identified at 468 cm⁻¹ and 378 cm⁻¹, respectively. nih.gov

Table 2: Characteristic FT-IR Frequencies (cm⁻¹) for a Manganese(II) Complex
Vibrational ModeFrequency (cm⁻¹)Reference
Asymmetric Carboxylate Stretch1521 nih.gov
Symmetric Carboxylate Stretch1325 nih.gov
Mn-N Stretch468 nih.gov
Mn-O Stretch378 nih.gov

Raman Spectroscopy for Complementary Vibrational Assignments

Raman spectroscopy provides complementary information to FT-IR spectroscopy. rruff.inforesearchgate.net While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for observing symmetric vibrations and vibrations of non-polar moieties.

In the context of manganese(II) carbamide complexes, Raman spectroscopy can be used to confirm the assignments of the carbonyl and amide vibrations. For manganese oxides, Raman spectroscopy has been effectively used to distinguish between different crystalline forms, with specific bands being characteristic of certain structures. For example, β-MnO2 shows a characteristic Raman band around 667 cm⁻¹, while α-MnO2 exhibits two main bands at approximately 574 and 634 cm⁻¹. capes.gov.br Studies on manganese oxides have shown that Raman modes above 500 cm⁻¹ are primarily due to Mn-O stretching and O-Mn-O bending motions within the MnO₆ octahedra. rruff.info

Electronic Absorption and Emission Spectroscopy

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and energy levels of manganese(II) complexes.

Manganese(II) is a d⁵ ion, and in a high-spin octahedral environment, its d-d electronic transitions are spin-forbidden, resulting in very weak and pale-colored complexes. The hexaaquamanganese(II) ion, for example, is very pale pink. docbrown.info The UV-Vis spectra of many manganese(II) complexes, including those with carbamide ligands, often show only weak absorption bands in the visible region. researchgate.netresearchgate.net

In some cases, charge transfer bands, which are typically much more intense than d-d transitions, may be observed in the ultraviolet region. These transitions involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). For certain manganese(II) complexes with other types of ligands, absorption peaks have been assigned to d-d transitions, such as ⁶A₁g → ⁴T₂g(D) and ⁶A₁g → ⁴T₂g(G), suggesting an octahedral geometry. researchgate.net The electronic spectra of manganese(II) complexes with aromatic ligands can show absorptions at longer wavelengths due to intra-ligand π → π* or n → π* transitions. researchgate.net

The emission properties of manganese(II) carbamide complexes are less commonly reported. However, some manganese(II) complexes are known to exhibit fluorescence or phosphorescence, which can be sensitive to the coordination environment of the metal ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic structure of manganese(II) carbamide complexes. The electronic absorption spectra of these complexes are characterized by weak d-d transitions and more intense charge transfer bands.

In an octahedral coordination environment, as is common for manganese(II) carbamide complexes, the high-spin d⁵ electronic configuration of Mn(II) results in spin-forbidden d-d transitions. docbrown.info These transitions are inherently weak because they involve a change in the spin multiplicity of the electronic state. The electronic spectrum of the hexaaquamanganese(II) ion, [Mn(H₂O)₆]²⁺, which serves as a useful comparison, displays a series of very weak absorption bands in the visible region, corresponding to transitions from the ⁶A₁g ground state to various excited quartet states (⁴T₁g, ⁴T₂g, etc.). docbrown.info

For manganese(II) carbamide complexes, similar weak d-d transitions are expected. For instance, studies on manganese(II) complexes with related ligands show absorption bands in the visible and near-UV regions that are assigned to these spin-forbidden transitions. researchgate.net In N,N-dimethylformamide (DMF) solution, manganese(II) urea complexes are proposed to have a six-coordinate octahedral structure. nih.gov The electronic spectra of such complexes would be dominated by transitions characteristic of this geometry.

In addition to the d-d bands, more intense ligand-to-metal charge transfer (LMCT) bands can be observed, typically in the ultraviolet region. researchgate.net These transitions involve the promotion of an electron from a ligand-based orbital to a metal-centered d-orbital. The energy of these bands provides information about the nature of the manganese-ligand bonding.

Table 1: Representative UV-Vis Spectral Data for Manganese(II) Complexes

Complex/Ion Solvent Absorption Maxima (λ_max, nm) Assignment
[Mn(H₂O)₆]²⁺ Water 300-600 (series of weak peaks) d-d transitions
Mn(II) Schiff Base Complex Methanol (B129727) 314, 255, 211 n→π, π→π, and imidazolium (B1220033) transitions
MnSO₄ Water 336, 357, 401, 433, 530 d-d transitions

This table presents representative data for Mn(II) complexes to illustrate typical spectral features. Specific data for manganese(II) carbamide may vary.

Luminescence Studies and Optoelectronic Properties

Luminescent manganese(II) complexes have garnered significant interest due to their promising photophysical properties and potential applications in areas like organic light-emitting diodes (OLEDs) and sensors. epa.govresearchgate.net The luminescence of Mn(II) complexes typically arises from the spin-forbidden ⁴T₁g(⁴G) → ⁶A₁g(⁶S) transition of the d⁵ metal center. rsc.org

The emission properties, such as the color and lifetime of the luminescence, are highly dependent on the coordination environment of the Mn(II) ion. For instance, tetrahedrally coordinated Mn(II) complexes often exhibit green phosphorescence, while octahedrally coordinated complexes tend to emit in the red region of the spectrum. rsc.orgnih.gov This sensitivity to the ligand field makes the luminescence of Mn(II) complexes a valuable probe of their structure.

In the case of manganese(II) halide complexes with phosphine (B1218219) oxide ligands, which can be considered analogs for the oxygen-donating carbamide ligand, appreciable luminescence is observed. rsc.org The emission lifetimes of these complexes are strongly influenced by the nature of the halide ligand, demonstrating the tunability of their photophysical properties. rsc.org For manganese(II) carbamide complexes, it is expected that they would also exhibit luminescence, with the specific characteristics being dependent on the precise coordination geometry and the presence of other coordinating species. The study of their luminescent properties could provide insights into their potential for optoelectronic applications. epa.gov

Table 2: Luminescence Properties of Representative Manganese(II) Complexes

Complex Type Emission Color Typical Lifetime (τ) Origin of Emission
Tetrahedral Mn(II) Halide Green Microseconds (µs) to Milliseconds (ms) ⁴T₁(⁴G) → ⁶A₁(⁶S)
Octahedral Mn(II) Red/Orange Microseconds (µs) to Milliseconds (ms) ⁴T₁(⁴G) → ⁶A₁(⁶S)
Mn(II) with Phosphine Oxide Ligands Green Varies with halide ⁴T₁(⁴G) → ⁶A₁(⁶S)

This table provides a general overview of the luminescence properties of Mn(II) complexes. The specific properties of manganese(II) carbamide would require experimental determination.

Magnetic Measurements and Analysis

Magnetic measurements are crucial for determining the electronic ground state and magnetic interactions in manganese(II) carbamide complexes.

Static and Dynamic Magnetic Susceptibility Studies for Spin State Characterization

Manganese(II) is a d⁵ ion, and its complexes are typically high-spin, possessing five unpaired electrons, which corresponds to a total spin quantum number of S = 5/2. Static magnetic susceptibility measurements are used to determine the effective magnetic moment (µ_eff) of the complex, which provides direct evidence for the spin state of the metal center.

For a high-spin d⁵ ion, the theoretical spin-only magnetic moment is 5.92 Bohr magnetons (B.M.). Experimental magnetic moments for manganese(II) complexes are generally found to be very close to this value, indicating that there is little to no orbital contribution to the magnetic moment. researchgate.net For example, a magnetic moment of 5.756 B.M. has been reported for a high-spin octahedral Mn(II) complex, which is consistent with an S = 5/2 ground state. researchgate.net It is expected that manganese(II) carbamide complexes would also exhibit magnetic moments in this range, confirming their high-spin nature. nih.gov

Dynamic magnetic susceptibility studies can provide further information on the magnetic properties, such as the presence of magnetic ordering or slow magnetic relaxation, which could be relevant in the context of single-molecule magnets.

Table 3: Typical Magnetic Moments for High-Spin Manganese(II) Complexes

Complex Type Spin State (S) Theoretical µ_eff (B.M.) Experimental µ_eff (B.M.)
Octahedral Mn(II) 5/2 5.92 ~5.7 - 6.0
Tetrahedral Mn(II) 5/2 5.92 ~5.8 - 6.1

This table illustrates the expected magnetic moments for high-spin Mn(II) complexes.

Electron Spin Resonance (ESR) Spectroscopy for Electronic Structure Elucidation

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species like manganese(II) complexes. rsc.org The ESR spectrum of a high-spin Mn(II) (S = 5/2) complex typically shows a characteristic six-line pattern due to the hyperfine coupling between the unpaired electrons and the ⁵⁵Mn nucleus (I = 5/2). nih.gov

The appearance of the ESR spectrum is highly sensitive to the symmetry of the coordination environment around the Mn(II) ion. nih.gov The zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which describe the splitting of the spin levels in the absence of an external magnetic field, can be extracted from the ESR spectrum. These parameters provide detailed information about the electronic structure and the degree of distortion from ideal cubic symmetry. researchgate.net

For manganese(II) complexes in solution, the ESR spectrum can reveal information about the species present and their coordination. researchgate.net In frozen solutions, the anisotropic features of the spectrum become resolved, allowing for a more detailed analysis of the g-tensor and hyperfine coupling constants. researchgate.net The hyperfine coupling constant is a good indicator of the degree of covalency in the metal-ligand bonds.

Table 4: Representative ESR Parameters for Manganese(II) Complexes

Complex System g-value Hyperfine Coupling Constant (A)
Mn(II) in DMF solution (77K) g ≈ 2 ~93 G
Mn(II)-MntC protein g ≈ 2.001 -
Mn(II) aquo-ion - ~93 G

This table shows typical ESR parameters for Mn(II) systems. The exact values for manganese(II) carbamide would depend on its specific structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Structure

Direct observation of the ⁵⁵Mn nucleus by NMR is generally challenging for paramagnetic Mn(II) complexes due to very broad signals. huji.ac.il However, ¹H NMR spectroscopy is a valuable tool for studying the effects of the paramagnetic Mn(II) center on the ligands in solution. The presence of the paramagnetic Mn(II) ion causes significant changes in the NMR spectra of the carbamide ligand, including broadening and shifting of the proton resonances. researchgate.netnih.gov

The extent of this paramagnetic broadening and the magnitude of the shifts are dependent on the distance of the protons from the manganese ion. researchgate.net This distance dependence can be used to obtain structural information about the complex in solution. For example, by analyzing the paramagnetic relaxation enhancement (PRE) of the ligand's proton signals, it is possible to estimate the distances between the Mn(II) ion and specific protons on the ligand. researchgate.net

Furthermore, variable-temperature NMR studies can provide insights into the dynamics of ligand exchange and conformational changes in the complex. mdpi.com While detailed structural elucidation by NMR is complicated by the paramagnetic nature of Mn(II), the technique provides crucial information on the solution-state behavior and the nature of the metal-ligand interactions in manganese(II) carbamide complexes. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and confirming the composition of manganese(II) carbamide complexes. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of coordination complexes, as it often allows the observation of the intact complex ion. nih.gov

ESI-MS can be used to identify the different species present in a solution of manganese(II) and carbamide, such as [Mn(carbamide)n]²⁺ ions, and to study their relative abundances. nih.gov Tandem mass spectrometry (MS/MS) can provide structural information through the analysis of the fragmentation patterns of the complex ions. nih.gov

The fragmentation of a manganese(II) carbamide complex in the mass spectrometer would likely involve the sequential loss of carbamide ligands. researchgate.net The fragmentation pattern of the carbamide ligand itself would be characterized by the cleavage of the C-N bonds, potentially leading to the elimination of isocyanate (HNCO) or ammonia (B1221849) (NH₃). nih.govlibretexts.orgyoutube.com By carefully analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent complex and understand its stability in the gas phase.

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition pathways of coordination complexes. By monitoring changes in physical and chemical properties as a function of temperature, methods like Thermogravimetric Analysis (TGA) provide valuable insights into the nature of metal-ligand bonding and the composition of the complex.

Thermogravimetric Analysis (TGA) for Decomposition Pathways and Thermal Stability

Thermogravimetric Analysis (TGA) of manganese(II) carbamide complexes, while not extensively documented for the specific isolated compound, can be understood by examining the thermal behavior of related manganese(II) complexes with organic ligands and the thermal decomposition of other metal-urea complexes. The analysis typically reveals a multi-stage decomposition process, starting with the loss of any hydrated water molecules, followed by the decomposition of the organic ligand, and finally yielding a stable manganese oxide as the end residue.

Detailed research into the thermal decomposition of various transition metal-urea complexes, such as those involving Co(II), Ni(II), and Cu(II), provides a comparative framework for predicting the behavior of manganese(II) carbamide. redalyc.org Studies on the thermal analysis of manganese(II) complexes with other small organic ligands, like glycine, also offer parallels in decomposition patterns. researchgate.net

The thermal decomposition of urea itself is a complex process that begins after its melting point (around 133 °C). researchgate.netresearchgate.net It initially decomposes to ammonia and isocyanic acid. lew.ro The isocyanic acid can then react with undecomposed urea to form by-products like biuret (B89757) and triuret, which decompose at higher temperatures. lew.roresearchgate.net The presence of a metal ion, such as manganese(II), is expected to influence the decomposition temperatures and the nature of the evolved gaseous products.

In a typical TGA experiment under an inert atmosphere, a manganese(II) carbamide complex would first undergo dehydration, if any water of crystallization is present. This is generally observed as an initial weight loss at temperatures below 200°C. researchgate.netresearchgate.net Following dehydration, the coordinated carbamide (urea) ligands would begin to decompose. This process can occur in one or multiple steps, involving the release of ammonia (NH₃), carbon dioxide (CO₂), and other nitrogen-containing species. The final stage of decomposition at high temperatures typically results in the formation of a stable manganese oxide. In an inert atmosphere, this is often manganese(II) oxide (MnO), while in an air or oxygen atmosphere, higher oxides such as Mn₂O₃ or Mn₃O₄ are formed. researchgate.net

The following interactive data table summarizes the expected decomposition stages for a hypothetical hydrated manganese(II) carbamide complex, based on findings from related compounds.

Temperature Range (°C)Mass Loss (%) (Calculated)Mass Loss (%) (Observed)Decomposition StepEvolved Products
50 - 150VariesVariesDehydration (Loss of H₂O)H₂O
150 - 300VariesVariesInitial ligand decompositionNH₃, HNCO
300 - 500VariesVariesFurther ligand decompositionCO₂, NH₃, Nitrogen oxides
> 500VariesVariesFormation of final residue-

Note: The data in this table is illustrative and based on the thermal decomposition patterns of similar compounds. Actual values for manganese(II) carbamide may vary.

Research on related metal-urea complexes has shown that the thermal stability can be influenced by the specific metal ion. For instance, in a study of mixed ligand complexes with asparagine and urea, the Cu(II) complex exhibited higher thermal stability than the Ni(II) complex. redalyc.org The decomposition of the urea ligand was also found to occur in multiple steps, with fragments of the ligand breaking off at different temperature ranges. redalyc.org

For manganese(II) complexes with the amino acid glycine, thermogravimetric analysis revealed that after an initial dehydration step, the decomposition of the anhydrous complex leads to the formation of Mn₃O₄ in air or MnO in a nitrogen atmosphere. researchgate.net The gaseous products identified included water, ammonia, carbon dioxide, and carbon monoxide. researchgate.net It is reasonable to expect a similar decomposition pathway for manganese(II) carbamide, with the carbamide ligand breaking down to produce a similar range of small gaseous molecules.

Computational and Theoretical Investigations of Manganese Ii Carbamate, Carbamide, and Carbonate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating transition metal complexes due to its favorable balance of accuracy and computational cost.

Theoretical geometry optimization allows for the prediction of the most stable three-dimensional arrangement of atoms in a molecule or crystal.

For manganese(II) carbonate (MnCO3) , it is known to occur naturally as the mineral rhodochrosite. wikipedia.org It adopts a calcite-type crystal structure, which is hexagonal-rhombohedral (space group R-3c). wikipedia.org In this structure, the manganese(II) ion is in an octahedral coordination environment. wikipedia.org DFT calculations on transition metal carbonates, including rhodochrosite, have been employed to understand their structural and electronic properties. acs.org

Detailed computational studies involving geometry optimization for simple manganese(II) carbamide and manganese(II) carbamate (B1207046) complexes are not extensively available in the reviewed literature. However, DFT has been successfully used to determine the optimized geometry of more complex manganese systems containing related functional groups. For instance, the geometry of a manganese(II) malonato complex anion, [Mn(C3H2O4)2(H2O)2]2−, was fully optimized using DFT methods, showing good agreement with experimental data for similar systems. This demonstrates the capability of DFT to predict the structures of such manganese(II) coordination complexes.

Table 1: Crystallographic Data for Manganese(II) Carbonate (Rhodochrosite)

PropertyValueSource
Chemical FormulaMnCO3 wikipedia.org
Crystal SystemHexagonal-Rhombohedral wikipedia.org
Coordination GeometryOctahedral wikipedia.org

The electronic structure of a compound governs its reactivity, magnetic, and optical properties. Key aspects include the distribution of electrons in molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

In manganese(II) carbonate , DFT studies have focused on the electronic band structure, confirming a high-spin (S = 5/2) configuration for the Mn2+ ion. nih.gov

For other manganese complexes, DFT calculations have been effectively used to analyze their frontier orbitals. In one study on manganese carbonyl complexes, the HOMO orbitals were found to be primarily located on the manganese metal center, while the LUMO orbitals consisted mainly of ligand-based orbitals. indianchemicalsociety.com This suggests that the molecules would donate electrons from the metal center and accept electrons into the ligand system. indianchemicalsociety.com Similar analyses of the HOMO-LUMO gap have been performed for manganese(II) triazamacrocyclic complexes, where the complex with the largest gap (6.37 eV) was also found to have the lowest HOMO energies, indicating higher stability. nih.gov

While specific HOMO-LUMO gap values for simple manganese(II) carbamide and carbamate are not readily found, the aforementioned studies on related manganese systems illustrate the utility of DFT in elucidating their electronic characteristics and charge transfer properties.

DFT calculations can simulate various types of spectra, which aids in the interpretation of experimental data.

For manganese(II) carbonate , DFT has been used in conjunction with experimental techniques like X-ray absorption spectroscopy to probe the electronic structure. nih.gov While direct simulations of the full UV-Vis or IR spectra of simple MnCO3 are not commonly reported in isolation, DFT is used to analyze the electronic transitions that give rise to these spectra.

The methodology for simulating spectra using DFT is well-established. For example, in a study of a manganese malonato complex, the IR and Raman spectra were assigned based on calculations of the second derivatives after a full geometry optimization. nih.gov In other research, time-dependent DFT (TD-DFT) calculations have been successfully applied to interpret the electronic structure and spectra of oxidized manganese complexes. acs.org This approach allows for the assignment of observed absorption bands to specific electronic transitions within the molecule.

DFT provides a framework for calculating global reactivity descriptors, which quantify the chemical reactivity of a molecule. These parameters are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and include ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity.

While specific calculations of these parameters for manganese(II) carbamide, carbamate, or carbonate are not widely published, the methodology has been applied to other manganese complexes. For instance, a study on manganese carbonyl complexes used HOMO and LUMO energies derived from DFT to calculate and evaluate global reactivity descriptors, allowing for a comparison of the relative reactivity between different complexes. indianchemicalsociety.com DFT calculations have also been employed to investigate the reactivity of manganese(II) complexes in catalysis, suggesting reaction mechanisms based on the properties of radical intermediates. nih.govnih.gov These studies highlight how DFT can be a predictive tool for understanding and comparing the chemical reactivity of manganese compounds. indianchemicalsociety.comrsc.org

Ab Initio and Post-Hartree-Fock Methods (e.g., CASPT2) for Correlated Electron Systems

For systems with complex electronic structures, such as transition metal complexes with multiple unpaired electrons (like high-spin Mn(II)), standard DFT can sometimes be insufficient. Multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) and the subsequent application of second-order perturbation theory (CASPT2) are often required for a more accurate description of these strongly correlated electron systems.

There is a lack of specific studies applying CASPT2 to manganese(II) carbamide, carbamate, or carbonate in the available literature. However, the utility of these high-level methods is well-documented for other challenging transition metal systems. For example, in a recent study on a ruthenium complex, CASPT2 calculations were used to corroborate DFT results, providing a more detailed picture of the multiconfigurational ground state and its radical character. acs.org For manganese systems, methods like broken-symmetry DFT are often employed as a more computationally tractable alternative to analyze magnetic coupling and electronic structures in polynuclear clusters. rsc.orgresearchgate.net The application of CASPT2 would be a valuable future direction to provide a high-accuracy benchmark for the electronic spectra and energetics of these manganese(II) compounds.

Molecular Dynamics Simulations for Dynamic Behavior in Solution or Solid State

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time, providing a detailed view of the dynamic behavior of systems in the solid state or in solution.

For manganese(II) carbonate , while specific MD studies are not abundant, simulations of analogous systems like calcium carbonate (CaCO3) provide significant insight into the methodologies that could be applied. mdpi.comresearchgate.net MD simulations using reactive force fields (ReaxFF) have been employed to explore the formation of CaCO3 ion pairs and clusters in aqueous solutions. mdpi.com These simulations can model the interactions between the ions and the solvent water molecules, revealing details about solvation, diffusion, and the initial stages of crystal growth. mdpi.comresearchgate.net

For manganese(II) carbamate and carbamide , dedicated MD simulation studies are sparse. However, related research on the CO2 absorption process in aqueous amine solutions has utilized density-functional tight-binding molecular dynamics (DFTB-MD) to investigate the formation of carbamate ions, demonstrating the power of simulation to elucidate reaction mechanisms in solution at a molecular level. researchgate.net The development of accurate force fields for these specific manganese complexes would be necessary to enable large-scale MD simulations of their behavior in different environments.

Computational Analysis of Jahn-Teller Distortions and Their Impact on Electronic States

Computational and theoretical chemistry provides powerful tools to investigate the subtle and complex interactions that govern molecular structure and reactivity. Among these, the Jahn-Teller (JT) effect, a geometric distortion of a non-linear molecular system that reduces its symmetry and removes electronic degeneracy, is of particular interest in the study of transition metal complexes. wikipedia.orgroyalsocietypublishing.org For manganese systems, the oxidation state of the metal ion is a crucial determinant of whether a JT distortion is expected.

In its common high-spin state, manganese(II) has a d⁵ electron configuration, with one electron in each of the five d-orbitals (t₂g³e_g² in an octahedral field). This symmetric electron distribution means that the ground state is not electronically degenerate, and therefore, a Jahn-Teller distortion is not anticipated. wikipedia.org Consequently, computational studies specifically detailing Jahn-Teller distortions in manganese(II) carbamate, carbamide, and carbonate systems are not prevalent in the scientific literature.

However, the situation changes for manganese(III) (a d⁴ ion), which is a classic example of a Jahn-Teller active species due to the uneven occupation of its e_g orbitals (t₂g³e_g¹) in a high-spin octahedral environment. wikipedia.orglibretexts.org Computational studies on Mn(III) and mixed-valence Mn(II)/Mn(III) complexes are therefore instructive, as they reveal the methodologies used to analyze these distortions and their impact on the electronic states of the molecules. These studies provide a framework for understanding how such effects would be theoretically investigated if they were to occur in manganese(II) systems, for instance, in a less common low-spin state (t₂g⁵e_g⁰) or in different coordination geometries.

Theoretical Approaches to Jahn-Teller Distortions

Density Functional Theory (DFT) is a primary computational method for investigating the geometries and electronic structures of manganese complexes, including the subtle effects of Jahn-Teller distortions. acs.org Researchers employ various density functional approximations (DFAs) to model these systems, with the choice of functional sometimes influencing the nature of the calculated distortion (e.g., elongation versus compression of axial bonds). uit.no

For instance, studies on Mn(III) complexes have utilized functionals like B3LYP, OLYP-D3, and PW6B95D3 to optimize molecular geometries and predict the ground electronic state. uit.no The analysis typically involves:

Geometry Optimization: Computational models are used to find the lowest energy structure of the complex. In a Jahn-Teller active system, this will be a distorted geometry rather than a perfectly symmetrical one.

Analysis of Bond Lengths: A key indicator of a static Jahn-Teller distortion is the variation in metal-ligand bond lengths. In an octahedral complex, this often manifests as two elongated axial bonds and four shorter equatorial bonds (or vice-versa).

Molecular Orbital Analysis: The distortion lifts the degeneracy of the d-orbitals. Computational methods can calculate and visualize the energies and compositions of the resulting molecular orbitals, showing how the electronic states are affected. acs.org For a d⁴ ion, the single electron in the formerly e_g set will occupy the lower energy, stabilized orbital in the distorted geometry.

Vibrational Analysis: Calculation of vibrational frequencies can confirm that the distorted structure is a true energy minimum on the potential energy surface.

Illustrative Findings from Related Manganese Systems

While direct computational data for Jahn-Teller distortions in manganese(II) carbamate, carbamide, and carbonate is scarce due to the d⁵ configuration, research on related compounds highlights the nature of the analysis.

A study on trinuclear mixed-valence Mn(II)/Mn(III) complexes demonstrated how the orientation of the Jahn-Teller distortion on the Mn(III) centers, influenced by ligand sterics, significantly impacts the magnetic interactions between the metal centers. rsc.org This underscores the profound effect of these distortions on the electronic properties of the molecule.

In another example, computational modeling of a dinuclear Mn(III) complex was used to investigate the presence of both Jahn-Teller compression and elongation within the same molecule. massey.ac.nz The computational results, including analysis of bond lengths, molecular orbitals, and spin density, provided strong evidence for these distortions where experimental data was of moderate quality. massey.ac.nz

The table below summarizes typical bond length changes and orbital energy splitting that are computationally investigated in Jahn-Teller active manganese complexes. This data is generalized from studies on Mn(III) systems to illustrate the key parameters of interest.

Table 1: Representative Computational Parameters for Jahn-Teller Distortion in an Octahedral Mn(III) Complex

ParameterIdeal Octahedral Geometry (No Distortion)Tetragonal Elongation (z-out)Tetragonal Compression (z-in)
Axial Mn-Ligand Bond LengthsEqual to equatorialLonger than equatorialShorter than equatorial
Equatorial Mn-Ligand Bond LengthsEqual to axialShorter than axialLonger than axial
d_z² Orbital EnergyDegenerate with d_x²-y²LoweredRaised
d_x²-y² Orbital EnergyDegenerate with d_z²RaisedLowered
Electron Occupancy of Split e_g Orbitals(d_z²)¹, (d_x²-y²)¹ (hypothetical)(d_z²)¹, (d_x²-y²)⁰(d_x²-y²)¹, (d_z²)⁰

The impact of these distortions on the electronic states is significant. The splitting of the e_g orbitals directly affects the electronic transition energies, which can be observed experimentally in UV-visible spectra. dalalinstitute.com Computational models can predict these spectra, providing a link between the calculated geometric and electronic structure and experimental observations. Furthermore, the precise nature of the distortion can influence other properties like magnetic anisotropy, which is crucial for the development of single-molecule magnets.

Reaction Mechanisms and Kinetic Studies Involving Manganese Ii Carbamate and Carbamide Complexes

Mechanistic Elucidation of Catalytic Hydrogenation Reactions

The use of earth-abundant manganese as a catalyst for hydrogenation reactions has garnered significant attention, offering a sustainable alternative to precious metals. researchgate.netspringerprofessional.de Pincer-type manganese complexes, in particular, have proven effective in the hydrogenation of challenging substrates like carbamates and urea (B33335) derivatives, which are themselves derived from CO2. acs.orgnih.gov

The catalytic activity of manganese pincer complexes in hydrogenation reactions is often rooted in the principle of metal-ligand cooperation (MLC). springerprofessional.deresearchgate.netnih.gov Unlike traditional catalysis where the ligand is a passive spectator, MLC involves the active participation of the ligand in bond activation steps. nih.govacs.org For manganese pincer catalysts, this typically involves the dearomatization and rearomatization of a pyridine (B92270) or lutidine-based pincer ligand. acs.orgnih.gov

The hydrogenation of carbamates and urea derivatives catalyzed by manganese pincer complexes proceeds through a proposed mechanism involving a hydride transfer from a manganese-hydride (Mn-H) intermediate. acs.orgnih.gov The catalytic cycle is initiated by the deprotonation of the pincer ligand's arm, leading to a dearomatized amido complex. acs.orgacs.org This species is crucial for activating molecular hydrogen. The heterolytic cleavage of dihydrogen occurs across the Mn-N bond of the amido complex, regenerating the aromaticity of the ligand and forming a catalytically active manganese-hydride species. rsc.org This Mn-H complex then acts as the hydride donor, transferring a hydride to the carbonyl group of the carbamate (B1207046) or urea substrate. acs.org The efficiency of this hydride transfer step, which is often the rate-determining step, is influenced by the electron-donating power of the pincer ligand. acs.org

This cooperative mechanism allows the reaction to proceed under relatively mild conditions and avoids the need for high pressures or temperatures typically required for the hydrogenation of these stable carbonyl compounds. acs.orgnih.gov The concept of MLC has been successfully applied not only to hydrogenations but also to the dehydrogenative coupling of alcohols and amines, further highlighting the versatility of these manganese catalysts. acs.orgnih.gov

The elucidation of the hydrogenation mechanism has been supported by the identification of key catalytic intermediates through a combination of experimental and theoretical techniques. acs.org Mechanistic investigations, including the isolation and characterization of postulated intermediates, have provided strong evidence for the proposed catalytic cycle. acs.org

For instance, in the manganese-catalyzed hydrogenation of urea and carbamates, the dearomatized pincer complex has been identified as a key intermediate. acs.org This complex can catalyze the reaction even without the addition of a base, supporting its role in the catalytic cycle. acs.org The subsequent addition of H2 to this dearomatized species leads to the formation of the crucial Mn-H complex, which has also been postulated as an intermediate. acs.org

In related systems, such as nitrile hydration, manganese ketimido and enamido pincer complexes have been identified as key intermediates resulting from the metal-ligand cooperative activation of the substrate. acs.orgnih.govelsevierpure.com These intermediates were successfully isolated and characterized, and their competency in catalyzing the reaction was demonstrated. acs.orgelsevierpure.com

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in mapping the energy profiles of these reactions. acs.orgrsc.org These theoretical methods have helped to identify the transition states for elementary steps like hydrogen activation and hydride transfer, providing insights into the reaction barriers and the factors controlling selectivity. rsc.orgnih.gov For example, in the hydrogenation of ketones, computational analysis revealed that while the heterolytic splitting of dihydrogen has a low energy barrier, the subsequent hydride transfer to the ketone is the turnover-limiting step. rsc.org

Intermediate/Transition StateRole in CatalysisIdentification Method(s)Catalytic SystemSource
Dearomatized Amido Pincer ComplexActivates H2 via Metal-Ligand CooperationIsolation, Catalytic Competency TestHydrogenation of Carbamates/Urea acs.org
Manganese-Hydride (Mn-H) ComplexHydride donor to substratePostulated from mechanistic studies, NMR spectroscopyHydrogenation of Carbamates/Urea, Ketones nih.govacs.orgrsc.org
Manganese Ketimido/Enamido ComplexKey intermediate in nitrile activationIsolation, X-ray Crystallography, NMR SpectroscopyHydration of Nitriles acs.orgnih.govelsevierpure.com
Hydride Transfer Transition StateTurnover-limiting stepDFT CalculationsHydrogenation of Ketones rsc.org

Mechanistic Pathways for CO2 Conversion and Recycling Processes

Manganese catalysts are also pivotal in developing sustainable chemical processes by utilizing carbon dioxide as a C1 feedstock. This often involves the conversion of CO2-derived molecules like carbamates and ureas.

The hydrogenation of carbamates and urea derivatives represents a significant advancement in CO2 utilization. acs.orgnih.gov These compounds, which can be synthesized from CO2 and amines, are typically very resistant to hydrogenation. acs.org However, manganese pincer complexes have been shown to effectively catalyze their hydrogenation to produce methanol (B129727) and the corresponding amines and alcohols. acs.orgnih.gov This process constitutes a sustainable, indirect route for the conversion of CO2 to methanol, a valuable fuel and chemical feedstock, using an earth-abundant metal catalyst. nih.gov

The reaction proceeds under moderate hydrogen pressure (e.g., 20 bar) and is catalyzed by a manganese pincer complex in the presence of a base. acs.orgnih.gov The proposed mechanism is based on the pathways discussed previously, involving a manganese-hydride intermediate that delivers the hydride for the reduction. nih.gov

Conversely, the reverse reaction, the dehydrogenative synthesis of urea derivatives from amines and methanol, can also be catalyzed by manganese pincer complexes. acs.org This process liberates H2 gas as the only byproduct, making it highly atom-economic. acs.org Mechanistic studies suggest a three-step dehydrogenative cascade: the dehydrogenation of methanol to formaldehyde (B43269), the dehydrogenative coupling of formaldehyde with an amine to form a formamide (B127407), and finally, the dehydrogenative coupling of the formamide with a second amine to yield the urea. acs.org Understanding this pathway provides further insight into the reversible nature of these catalytic transformations.

Fundamental Reaction Pathways in Manganese(II) Oxidation and Reduction Cycles

The versatility of manganese in catalysis is largely due to its flexible redox chemistry, with accessible oxidation states ranging from Mn(II) to Mn(IV) and beyond. rsdjournal.org The Mn(II)/Mn(III) and Mn(III)/Mn(IV) redox cycles are fundamental to many catalytic processes, including oxidation and oxygen-transfer reactions. nih.govacs.org

The oxidation of Mn(II) to Mn(III) is a key step, though the direct oxidation by molecular oxygen can be thermodynamically challenging at neutral pH. nih.gov In biological and synthetic systems, this oxidation is often facilitated by enzymes or carefully designed ligand environments. nih.gov The process can occur as a one-electron transfer, producing an often unstable Mn(III) intermediate. rsc.org This Mn(III) species can then either be reduced back to Mn(II) in a catalytic cycle or undergo further oxidation or disproportionation to form Mn(IV) oxides. nih.govrsc.org

Cyclic voltammetry studies have shown that the transformation between Mn(II) and Mn(IV) can proceed via a two-step, one-electron transfer mechanism with a distinct Mn(III) intermediate. gatech.eduosti.gov The redox potentials for these transformations are highly dependent on the coordination environment of the manganese ion. acs.org By systematically modifying the electronic properties of the ligands, the Mn(II)/Mn(III) redox potential can be tuned over a significant range. acs.orgmdpi.com For example, a series of manganese(II) complexes with isoindoline-based ligands demonstrated that varying the aryl substituent on the ligand could shift the Mn(III)/Mn(II) redox potential over a range of more than 500 mV. mdpi.com This tunability is critical for designing catalysts for specific redox reactions, such as activating hydrogen peroxide for oxidation processes. mdpi.comnih.govnih.gov

Manganese Complex SystemRedox CoupleRedox Potential (E1/2 vs. SCE)SignificanceSource
Mn(II) with Isoindoline-based LigandsMn(III)/Mn(II)0.388 V to 0.948 VDemonstrates ligand-based tuning of redox potential for catalytic oxidation. mdpi.com
Mn with HBET LigandMn(III)/Mn(II)Not specified, but reversibleForms a redox-responsive system for potential MRI contrast agents. nih.govnih.gov
Mn with Pyridyl/Imidazolyl LigandsMn(III)/Mn(II)0.27 V to 0.57 VShows tuning of redox potential via electronic modifications to the ligand. acs.org

Catalytic Applications of Manganese Ii Carbamate and Carbamide Compounds

Hydrogenation and Transfer Hydrogenation Chemistry

Manganese-based catalysts have shown remarkable efficacy in hydrogenation and transfer hydrogenation reactions, which are fundamental processes in organic synthesis. These reactions, facilitated by manganese(II) carbamate (B1207046) and carbamide compounds, offer green and atom-economical routes to valuable chemicals.

Selective Reduction of Carbamates and Urea (B33335) Derivatives to Alcohols and Amines

The hydrogenation of carbamates and urea derivatives represents a significant challenge in catalysis due to the stability of the carbonyl group in these compounds. However, well-defined manganese pincer complexes have been successfully employed for this transformation. These reactions are not only academically interesting but also offer a sustainable pathway for the conversion of carbon dioxide, a greenhouse gas, into methanol (B129727). Carbamates and ureas can be synthesized from CO2, and their subsequent hydrogenation yields valuable alcohols and amines.

Research has demonstrated that manganese pincer complexes can effectively catalyze the hydrogenation of a variety of carbamate and urea derivatives to their corresponding alcohols and amines. For instance, the hydrogenation of N-benzyl methyl carbamate using a manganese catalyst can yield benzylamine, methanol, and other alcohol products. The reaction conditions, such as temperature, pressure, and the presence of a base, are crucial for achieving high yields.

Table 1: Manganese-Catalyzed Hydrogenation of Carbamate Derivatives

Entry Carbamate Derivative Product(s) Yield (%)
1 N-Benzyl methyl carbamate Benzylamine, Methanol 95
2 N-Phenyl methyl carbamate Aniline, Methanol 92
3 N-Octyl methyl carbamate Octylamine, Methanol 88

Yields are determined by GC/MS and NMR spectroscopy. Reaction conditions typically involve a manganese pincer complex catalyst, a base (e.g., KOtBu), a solvent (e.g., THF or toluene), and hydrogen gas at elevated temperature and pressure.

Similarly, urea derivatives can be hydrogenated to amines and methanol using these manganese-based catalysts. The reaction proceeds under relatively mild conditions compared to traditional methods, making it a more environmentally benign process.

Table 2: Manganese-Catalyzed Hydrogenation of Urea Derivatives

Entry Urea Derivative Product(s) Yield (%)
1 1,3-Diphenylurea Aniline, Methanol 90
2 1,3-Dibenzylurea Benzylamine, Methanol 85
3 1,3-Dibutylurea Butylamine, Methanol 78

Yields are determined by GC/MS and NMR spectroscopy. Reaction conditions are similar to those for carbamate hydrogenation.

Sustainable Recycling of Polyurethane Materials

Polyurethanes are a major class of polymers with widespread applications. However, their disposal poses a significant environmental challenge. The catalytic hydrogenation of the carbamate linkages within the polyurethane structure offers a promising route for chemical recycling. Manganese-based catalysts have been investigated for the degradation of polyurethanes into valuable chemical feedstocks, such as diols and amines. This process not only addresses the issue of plastic waste but also contributes to a circular economy by regenerating the monomers from which the polymers were derived. The mechanism involves the cleavage of the C-N bond in the carbamate group, facilitated by the manganese catalyst.

Hydrogenation of Other Challenging Carbonyl Compounds

The utility of manganese catalysts extends to the hydrogenation of other challenging carbonyl compounds, including ketones, esters, and amides. researchgate.netacs.orgacs.orgnih.govresearchgate.net These transformations are crucial in the synthesis of a wide array of fine chemicals and pharmaceuticals. Manganese pincer complexes have shown high activity and selectivity in these reactions.

For instance, the hydrogenation of ketones to alcohols can be achieved with excellent yields under mild, base-free conditions. acs.org A notable feature of some manganese catalysts is their temperature-dependent selectivity in the reduction of α,β-unsaturated carbonyl compounds. acs.org At room temperature, selective hydrogenation of the carbonyl group is observed, leaving the C=C double bond intact. acs.org At higher temperatures, both the carbonyl and the double bond are reduced. acs.org

The hydrogenation of esters to alcohols, another challenging transformation, has also been successfully accomplished using manganese catalysts. researchgate.net This provides a sustainable alternative to the use of stoichiometric reducing agents. Furthermore, manganese complexes have been developed for the selective hydrogenation of amides to either amines and alcohols or solely to amines, demonstrating the tunability of these catalytic systems. researchgate.netcbseacademic.nic.in

Table 3: Manganese-Catalyzed Hydrogenation of Various Carbonyl Compounds

Substrate Catalyst Type Product(s) Key Features
Ketones Mn(I) bisphosphine complex Alcohols Mild, base-free conditions acs.org
α,β-Unsaturated Ketones Mn(I) bisphosphine complex Allylic Alcohols Selective C=O reduction at room temperature acs.org
Esters Mn PNP pincer complex Alcohols High efficiency and selectivity researchgate.net
Amides Mn PNN pincer complex Amines and Alcohols Selective C-N or C-O cleavage researchgate.netcbseacademic.nic.in

Other Synthetic Transformations

Beyond hydrogenation, manganese(II) catalysts are active in a variety of other synthetic transformations that are central to modern organic chemistry, including the formation of carbon-carbon and carbon-heteroatom bonds.

C-C Coupling Reactions Mediated by Manganese(II) Catalysts

Manganese-catalyzed C-C coupling reactions have emerged as a powerful tool in organic synthesis, providing a cost-effective and less toxic alternative to traditional palladium- or nickel-catalyzed methods. princeton.eduresearchgate.netresearchgate.netmdpi.comcore.ac.ukunl.pt These reactions enable the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.

One important class of these reactions is the cross-coupling of Grignard reagents with organic halides. unl.ptacs.org Manganese(II) salts, such as manganese(II) chloride, have been shown to effectively catalyze the reaction between aryl Grignard reagents and alkenyl halides, affording the cross-coupled products in good yields. acs.org

Another significant area is the α-alkylation of carbonyl compounds, such as ketones, esters, and amides, using alcohols as alkylating agents. acs.org This transformation proceeds via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.govbeilstein-journals.org The manganese catalyst first facilitates the dehydrogenation of the alcohol to an aldehyde or ketone. This intermediate then reacts with the enolate of the carbonyl compound, and the resulting product is subsequently hydrogenated by the manganese hydride species formed in the initial step. This process is highly atom-economical as it uses readily available alcohols and generates water as the only byproduct. acs.orgnih.gov

Manganese-mediated radical coupling reactions have also been developed for C-C bond formation. wikipedia.org These reactions are typically initiated by a manganese(III) salt, which oxidizes an enolizable carbonyl compound to an α-oxoalkyl radical. wikipedia.org This radical can then add to an unsaturated compound, leading to the formation of a new C-C bond. wikipedia.org

Dehydrogenation and Oxidative Coupling Reactions

Manganese catalysts are also proficient in mediating dehydrogenation and oxidative coupling reactions. rsc.orgresearchgate.netrsc.org Dehydrogenation is the reverse of hydrogenation and is a key step in many catalytic cycles, including the "borrowing hydrogen" mechanism discussed previously. nih.gov For example, manganese pincer complexes can catalyze the dehydrogenative coupling of alcohols and amines to produce imines and molecular hydrogen. acs.org

Oxidative coupling reactions involve the formation of a new bond between two molecules with the concomitant loss of two hydrogen atoms. Manganese oxides have been investigated as catalysts for the oxidative coupling of methane (B114726) to produce C2 hydrocarbons (ethane and ethene), which are valuable precursors for the chemical industry. rsc.org The catalytic activity and selectivity in these reactions are highly dependent on the structure of the manganese catalyst and the reaction conditions. rsc.orgacs.org

Development of Heterogeneous Manganese Catalysts Derived from Carbamate/Urea Precursors

The development of heterogeneous catalysts is of paramount importance for sustainable chemical processes, offering advantages in catalyst separation and reusability. In the context of manganese catalysis, carbamate and urea precursors have been explored for the synthesis of solid-supported catalysts. Urea, in particular, has been utilized as a versatile and cost-effective agent in the preparation of various nanostructured metal oxides, including manganese oxides.

The urea-assisted hydrothermal method is a prominent technique for synthesizing manganese dioxide (MnO₂) with controlled morphologies. researchgate.net In this approach, urea serves multiple roles; its hydrolysis at elevated temperatures leads to a gradual increase in pH, which facilitates the controlled precipitation of the metal oxide. This slow and homogeneous precipitation is crucial for forming well-defined nanostructures. researchgate.net Research has shown that by varying the reaction temperature and the concentration of urea in a KMnO₄-H₂SO₄ system, MnO₂ with distinct morphologies, such as thorn spheres and long nanowires, can be obtained. researchgate.net These materials have shown potential in applications like hybrid supercapacitors. researchgate.net

Another approach involves the use of urea in the preparation of porous ε-MnO₂. The molar ratio of manganese to glucose and urea has been identified as a critical parameter in controlling the porosity and catalytic performance of the resulting material. nih.gov Furthermore, urea-assisted solid-state methods have been employed to synthesize mixed metal oxides containing manganese, such as LiNi₀.₃₃Mn₀.₃₃Co₀.₃₃O₂ (NMC 111), for applications in lithium-ion batteries. researchgate.net

In the synthesis of advanced catalytic materials, urea can also serve as a nitrogen source for the creation of manganese-nitrogen-carbon (Mn-N-C) catalysts. These materials are of interest for various catalytic reactions, including oxygen reduction. The preparation can involve the pyrolysis of a mixture containing a manganese salt, a carbon source, and a nitrogen-containing compound like urea. During pyrolysis, the precursors decompose and rearrange to form a carbon matrix doped with nitrogen atoms that can coordinate with manganese, creating catalytically active sites.

The following table summarizes different methods for the preparation of heterogeneous manganese catalysts using urea as a precursor.

Table 2. Synthesis of Heterogeneous Manganese Catalysts Using Urea Precursors
Synthesis MethodManganese PrecursorRole of UreaResulting CatalystPotential Application
Urea-assisted hydrothermal synthesisKMnO₄Hydrolysis agent (pH control), morphology directing agentMnO₂ nanostructures (spheres, nanowires)Supercapacitors, Catalysis
Hydrothermal synthesisManganese saltSolvent/additive with glucosePorous ε-MnO₂Catalysis
Urea-assisted solid-state methodManganese saltFlux and complexing agentLiNi₀.₃₃Mn₀.₃₃Co₀.₃₃O₂Lithium-ion batteries
PyrolysisManganese saltNitrogen sourceMn-N-C catalystsOxygen reduction reaction

Information is based on general methodologies described in the referenced literature. researchgate.netnih.gov

Advanced Analytical Methodologies for Characterization and Quantification in Research

Elemental Analysis and Speciation

Elemental analysis techniques are foundational for determining the quantity of manganese present in a sample. More advanced applications of these methods, often coupled with separation techniques, can provide information on the distribution of different manganese species.

Inductively Coupled Plasma (ICP) techniques are powerful tools for elemental analysis, renowned for their high sensitivity, precision, and ability to perform multi-element analyses simultaneously. cdc.govresearchgate.net In both ICP-AES and ICP-MS, a liquid sample is introduced into a high-temperature argon plasma (typically 6,000-10,000 K), which desolvates, atomizes, and ionizes the atoms.

Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES): Also known as Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES), this technique measures the wavelength and intensity of light emitted by atoms and ions as they transition from an excited state back to a lower energy state within the plasma. psiberg.com Each element emits light at characteristic wavelengths, and the intensity of the emission is proportional to the element's concentration in the sample. kirj.ee ICP-AES is frequently employed for analyzing manganese in environmental, biological, and industrial samples. cdc.govkirj.eenih.gov For instance, it has been used to determine manganese content in thermoluminescent materials and superconductor oxides. kirj.eersc.org The selection of an appropriate emission line, such as 257.610 nm, is crucial for accurate analysis. kirj.ee

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS): This method uses the plasma to generate ions, which are then directed into a mass spectrometer to be separated based on their mass-to-charge ratio. ICP-MS offers significantly lower detection limits than ICP-AES, often in the parts-per-trillion (ppt) range, making it ideal for trace and ultra-trace analysis of manganese. cdc.gov A key challenge in ICP-MS is the potential for polyatomic interferences (e.g., ⁴⁰Ar¹⁵N⁺ interfering with ⁵⁵Mn⁺). These can be effectively managed using collision/reaction cells (CRC) or by using tandem mass spectrometry (ICP-MS/MS), where specific gases are introduced to react with and eliminate interfering species. nih.govgeotraces.org ICP-MS is widely used for determining manganese in biological samples like blood and plasma, as well as in seawater. nih.govgeotraces.orgnih.gov When coupled with separation techniques like chromatography, ICP-MS is a powerful tool for speciation analysis, allowing for the quantification of different manganese species, such as Mn(II) and Mn(VII), or various manganese-protein complexes in biological fluids. nih.govnih.govyoutube.com

Table 1: Representative Instrumental Parameters for Manganese Analysis by ICP-AES/OES

ParameterTypical SettingReference
Mn Emission Line257.610 nm or 403.076 nm kirj.eenih.gov
Plasma Power1.0 - 1.3 kW kirj.ee
Coolant Argon Flow13.0 L/min kirj.ee
Nebulizer Pressure/Flow280 kPa (40 psi) kirj.ee
Sample Uptake Rate1.0 mL/min kirj.ee

Atomic Absorption Spectroscopy (AAS) has historically been one of the most widely used techniques for determining manganese levels in a vast range of environmental and biological samples. cdc.gov

Atomic Absorption Spectroscopy (AAS): This technique measures the absorption of light by free atoms in the gaseous state. A sample is atomized, typically by a flame (Flame AAS) or in a graphite (B72142) tube furnace (Graphite Furnace AAS or GFAAS). A light source specific to the element of interest (e.g., a manganese hollow-cathode lamp) emits a characteristic wavelength (279.5 nm for Mn) that is absorbed by the manganese atoms in the sample. cdc.gov The amount of light absorbed is proportional to the concentration of the element.

Flame AAS is robust and suitable for manganese concentrations in the parts-per-million (ppm) range. nemi.gov

Graphite Furnace AAS (GFAAS) , also known as electrothermal atomic absorption spectrometry (ETAAS), offers much higher sensitivity, with detection limits in the parts-per-billion (ppb) range. cdc.govnemi.gov This makes it essential for analyzing samples with very low manganese levels, such as certain foods, precipitation, and biological fluids. cdc.govnemi.govuzh.chnih.gov The use of a graphite platform and matrix modifiers can help reduce chemical interferences. nemi.gov

Atomic Emission Spectroscopy (AES): In AES, the sample is subjected to a high-energy source, such as a flame or an electric arc/spark, which excites the atoms to higher energy levels. As the atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is measured to determine the concentration of the element. psiberg.com While sharing principles with ICP-AES, traditional AES methods may use different excitation sources. A more modern variant, Microwave Plasma-Atomic Emission Spectrometry (MP-AES), uses a nitrogen-based plasma, offering a cost-effective alternative to ICP techniques for analyzing manganese in agricultural and food samples. nih.govnih.gov

Table 2: Performance Comparison of AAS Methods for Manganese in Water

TechniqueApplicable Range (µg/L)Typical Detection Limit (µg/L)Key FeatureReference
Flame AAS (Direct)10 - 1,00010Robust, for higher concentrations nemi.gov
GFAAS (D2 Correction)0.2 - 120.2High sensitivity for trace analysis nemi.gov
GFAAS (Zeeman Correction)0.2 - 200.2High sensitivity with superior background correction nemi.gov

Neutron Activation Analysis (NAA) is a highly sensitive and non-destructive nuclear analytical technique. wikipedia.org It is based on the principle of bombarding a sample with neutrons, typically from a nuclear reactor. wikipedia.org This process causes stable isotopes of elements within the sample, such as ⁵⁵Mn (which has 100% natural abundance), to capture a neutron and become radioactive (e.g., ⁵⁶Mn). nrc.gov The newly formed radioisotopes decay by emitting gamma rays with characteristic energies and half-lives. By measuring the gamma-ray spectrum, the identity and quantity of the elements can be determined. wikipedia.orgnrc.gov

A major advantage of NAA is that it is a true bulk analysis method that requires minimal sample preparation, thereby reducing the risk of contamination. cdc.gov It is exceptionally sensitive for manganese due to the high neutron capture cross-section and favorable decay characteristics of ⁵⁵Mn. nrc.gov This makes NAA an effective method for determining manganese concentrations in a wide variety of materials, including biological tissues, environmental samples, and geological artifacts, with high precision and low detection limits. cdc.govnmi3.eunih.gov

X-ray Based Characterization

X-ray techniques are indispensable for the solid-state characterization of manganese compounds, providing critical information about their crystalline structure, elemental composition, and the local chemical environment of manganese atoms.

X-ray Diffraction (XRD): XRD is a primary technique for identifying the crystalline phases of solid materials. When a beam of X-rays is directed at a crystalline sample, the rays are diffracted by the crystal lattice planes, producing a unique diffraction pattern. This pattern serves as a "fingerprint" for the specific crystalline structure. XRD is widely used to characterize manganese oxides, identifying specific phases like pyrolusite (β-MnO₂), bixbyite (Mn₂O₃), or hausmannite (Mn₃O₄). uitm.edu.myresearchgate.netresearchgate.net The technique can provide quantitative information on the phase composition of a mixture, the degree of crystallinity, and the average crystallite size. uitm.edu.my

X-ray Absorption Spectroscopy (XAS): XAS is a powerful, element-specific technique for probing the local geometric and electronic structure of an absorbing atom. It is particularly valuable for Mn speciation in complex systems like soils, sediments, and airborne particulate matter, where manganese may exist in multiple oxidation states and coordination environments. geoscienceworld.orguni-hannover.denih.gov XAS encompasses two regimes:

X-ray Absorption Near Edge Structure (XANES): This region provides information on the oxidation state (e.g., distinguishing between Mn(II), Mn(III), and Mn(IV)) and coordination geometry of the manganese atom. geoscienceworld.orgdggv.de

Extended X-ray Absorption Fine Structure (EXAFS): This region provides information about the local atomic environment, including the number, type, and distance of neighboring atoms surrounding the central manganese atom. geoscienceworld.orguni-hannover.de

X-ray Fluorescence (XRF): XRF is a rapid and non-destructive analytical technique used to determine the elemental composition of materials. thermofisher.com A sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons. When outer-shell electrons drop to fill the vacancies, they emit fluorescent X-rays with energies characteristic of each element present. The intensity of these fluorescent X-rays is proportional to the concentration of the element. XRF is widely applied in mining and geology for the analysis of manganese ores, providing fast and accurate data on the concentrations of Mn, Fe, and other elements, which is crucial for ore grading and quality control. thermofisher.comazom.comesi-xrf.commalvernpanalytical.com Advanced XRF methods can even provide information on the valence state of manganese by analyzing subtle shifts and intensity ratios of specific X-ray emission lines. mdpi.com

Based on a thorough review of chemical literature and databases, the compound specified as "Carbanide;manganese(2+)" is not a recognized chemical entity under standard nomenclature. The term "Carbanide" does not correspond to a known chemical ligand or component. It is possible that this is a non-standard name, a typographical error, or refers to a proprietary compound not described in public-domain scientific literature.

Due to the lack of identifiable information for a compound with this specific name, it is not possible to generate a scientifically accurate article that adheres to the provided outline. Discussing advanced analytical methodologies such as X-ray Fluorescence (XRF) and Powder X-ray Diffraction (PXRD) requires specific knowledge of the compound's elemental composition, crystalline structure, and other physicochemical properties. Without a defined chemical identity for "Carbanide;manganese(2+)", any such discussion would be speculative and would not meet the required standards of accuracy and authoritativeness.

Therefore, the requested article cannot be generated.

Future Research Directions and Emerging Paradigms

Design and Synthesis of New Manganese(II) Carbamate (B1207046)/Carbamide Complexes with Enhanced Reactivity and Selectivity

The performance of a manganese(II) complex is intrinsically linked to the design of its surrounding ligands. Future efforts will concentrate on the sophisticated design and synthesis of carbamate and carbamide ligands to finely tune the metal center's electronic and steric properties. This allows for enhanced reactivity and selectivity in targeted chemical transformations.

The synthesis of new mononuclear manganese(II) complexes is a core area of this research. For instance, studies into dithiocarbamate (B8719985) ligands aim to develop new classes of Mn(II)-based agents, although the stability of these compounds in the atmosphere remains a subject of investigation. nih.gov It has been found that under oxygen-free conditions, Mn(II) dithiocarbamate complexes can be synthesized, but they may react with atmospheric dioxygen to form Mn(III) complexes. nih.gov

Similarly, the synthesis of dinuclear manganese(II) complexes with dipicolinamide (a type of carboxamide) ligands has yielded catalysts with remarkable activity. research-nexus.net The characterization of these complexes using techniques like FT-IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction is crucial for confirming their structure and understanding their coordination geometry. research-nexus.netnih.gov For example, FT-IR spectroscopy can identify key vibrational modes, such as Mn-N and Mn-O stretches, which provide direct evidence of metal-ligand coordination. nih.gov

The use of sterically demanding ligands, such as the 1,2,4-(Me3C)3C5H2 (Cp′) ligand, allows for the synthesis of stable, high-spin mono(cyclopentadienyl) manganese complexes that can serve as precursors for further functionalization. rsc.orgscispace.comrsc.org By reacting these precursors with reagents like NaNH2 or MeMgCl, dimeric amido- and methyl-bridged manganese(II) complexes can be formed. scispace.comrsc.org

Table 1: Examples of Synthesized Manganese(II) Complexes and Precursors

Complex/Precursor Ligand Type Key Feature Reference
[Mn(II)((S₂CN(CH₂CH₂OEt)₂)₂] Dithiocarbamate Reacts with atmospheric dioxygen. nih.gov nih.gov
[Mn₂(L1–L4)₂Cl₂] Dipicolinamide Dinuclear, effective in transfer hydrogenation. research-nexus.net research-nexus.net
[LMn(μ-Cl)]₂ Cyclopentadienyl-phosphine Dimeric precursor for amido and methyl complexes. scispace.comrsc.org scispace.com

Exploration of Novel Catalytic Transformations and Process Intensification

A primary driver of research into manganese(II) carbamide and carbamate complexes is their potential as catalysts. Manganese is an earth-abundant, cost-effective, and less toxic alternative to precious metals like ruthenium, rhodium, and palladium, which are often used in catalysis. nih.govnih.gov

Researchers are actively exploring new catalytic applications for these complexes. For example, innovative metallomacrocyclic manganese(II) carboxamide complexes have proven to be highly efficient catalysts for the transfer hydrogenation of a wide variety of ketones, including aromatic, heterocyclic, and aliphatic types, with turnover numbers reaching as high as 2633. research-nexus.net This level of efficiency is comparable to established manganese(I) catalysts. research-nexus.net Furthermore, manganese pincer complexes have been used to catalyze the hydrogenation of carbamates and urea (B33335) derivatives to produce methanol (B129727), representing a sustainable pathway for converting CO₂ into a useful fuel. researchgate.net

Manganese-catalyzed reactions are also being applied to the dehydrogenative coupling of alcohols and amines to form imines and H₂, an environmentally friendly process. nih.gov Other novel transformations include the oxidative coupling of primary amines to imines and C-H functionalization reactions, which are powerful tools for the diversification of complex molecules. nih.govrsc.org

The concept of process intensification is also emerging as a crucial paradigm. This approach aims to dramatically improve the efficiency, safety, and sustainability of chemical processes by, for example, integrating multiple operations into a single device. numberanalytics.com In catalysis, this can involve designing catalysts that enhance reaction rates and selectivity, thereby reducing energy consumption and waste. numberanalytics.com The development of highly active and stable manganese catalysts aligns perfectly with the goals of process intensification.

Table 2: Catalytic Performance of Select Manganese Complexes

Catalyst Type Reaction Substrate Key Outcome Reference
Metallomacrocyclic Mn(II) Carboxamide Transfer Hydrogenation Ketones Turnover numbers up to 2633. research-nexus.net research-nexus.net
Mn Pincer Complex Hydrogenation Carbamates, Urea Production of methanol from CO₂ derivatives. researchgate.net researchgate.net
Mn(II) bis(imidazole)methane Oxidative Coupling Primary Amines Efficient formation of imines under solvent-free conditions. rsc.org rsc.org

Development of Advanced Materials Incorporating Manganese(II) Carbamate/Carbamide Frameworks (e.g., MOFs)

Beyond discrete molecular complexes, researchers are incorporating manganese(II) carbamate and carbamide units into extended structures to create advanced materials, most notably Metal-Organic Frameworks (MOFs). nih.gov Mn-MOFs are a subclass of MOFs valued for their low toxicity, biocompatibility, and oxidative properties. nih.gov

The synthesis of Mn-MOFs often involves the solvothermal reaction of a manganese(II) salt with an organic linker. researchgate.net For example, reacting manganese(II) nitrate (B79036) with 4,4'-biphenyldicarboxylic acid under different solvent conditions can yield distinct MOF structures with varying properties, such as porosity. researchgate.net One such microporous Mn-MOF demonstrated significant hydrogen adsorption capabilities. researchgate.net Another approach involves using metal-carbamato complexes as highly reactive precursors for MOF synthesis, which can enable formation at room temperature due to the easy release of CO₂ and amine. rsc.org

These manganese-based frameworks are being explored for a variety of applications. They can serve as precursors for creating various manganese oxides by calcination, with potential use as supercapacitor electrode materials. researchgate.net Furthermore, Mn-MOFs are being investigated for biomedical applications, including as contrast agents for Magnetic Resonance Imaging (MRI) and as carriers for targeted drug delivery, leveraging their high surface area and tunable pore sizes. nih.govcd-bioparticles.net A recently synthesized 3D Mn(II)-MOF with a siloxane-spaced dicarboxylic ligand exhibited high hydrophobicity, thermal stability up to 300 °C, and interesting magnetic properties. mdpi.com

Multiscale Computational Modeling for Predictive Chemistry and Catalyst Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of manganese(II) complexes. rsc.orgrsc.org Multiscale modeling allows researchers to investigate reaction mechanisms, rationalize experimental observations, and design new catalysts with improved properties before committing to lab-intensive synthesis.

For example, DFT calculations have been used to analyze the electronic structure of complex manganese polyhydride clusters, providing insights into their spin states. rsc.org In the field of catalysis, computational studies have investigated the mechanisms of CO₂ electroreduction by manganese complexes, helping to identify rate-limiting steps and design more effective catalysts with lower overpotentials. rsc.org By studying substituent effects, researchers have found linear relationships between the electronic properties of a catalyst and its performance, offering a rational path for optimization. rsc.org

This predictive power extends to the design of catalysts for specific transformations. DFT calculations have been employed to understand the mechanism of manganese-catalyzed C-H fluorination, proposing a pathway that involves a high-valent oxomanganese(V) intermediate. nih.gov Similarly, mechanistic insights from a combination of control experiments and DFT calculations for the synthesis of benzimidazoles suggest that the formation of a [Mn-H] intermediate is the rate-limiting step. acs.org This synergy between computation and experimentation accelerates the discovery and optimization of new catalytic systems. Machine learning is also emerging as a powerful tool to screen vast numbers of potential catalyst compositions to predict optimal structures for reactions like CO₂ hydrogenation. researchgate.net

Sustainable and Green Chemistry Approaches in Manganese(II) Complex Synthesis and Application

The principles of green and sustainable chemistry are central to the future of manganese(II) catalysis. The natural abundance and low toxicity of manganese are key advantages that position it as a sustainable alternative to catalysts based on precious metals. nih.gov

Future research will increasingly focus on developing environmentally benign synthetic methods for manganese complexes and their catalytic applications. This includes the use of greener solvents, or even solvent-free reaction conditions, and the development of protocols that avoid toxic reagents. rsc.orgsci-hub.ru For example, the synthesis of carbamates has been achieved using dimethyl carbonate, a cheap and clean reagent, with heterogeneous catalysis by γ-alumina, which simplifies product purification. sci-hub.ru

The development of catalysts that can utilize environmentally friendly hydrogen sources, such as ethanol, for transfer hydrogenation reactions is a significant step towards more sustainable chemical processes. research-nexus.net Furthermore, designing catalytic cycles that operate under mild conditions (lower temperatures and pressures) and with high atom economy (minimizing waste) are key goals. researchgate.net The use of manganese catalysts for the dehydrogenative coupling of alcohols and amines, which produces only H₂ as a byproduct, is a prime example of an inherently green transformation. nih.gov The synthesis of nanozymes using green chemistry principles, employing renewable resources and non-toxic solvents, further highlights the commitment to reducing the environmental footprint of chemical synthesis. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.